4-fluoro-2-[5-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenol
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Overview
Description
4-fluoro-2-[5-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenol is an organic compound that features a fluorine atom, a phenol group, and a pyrazole ring
Preparation Methods
The synthesis of 4-fluoro-2-[5-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenol can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction is known for its mild and functional group-tolerant conditions . The preparation of the compound typically involves the use of boron reagents and palladium catalysts under specific reaction conditions .
Chemical Reactions Analysis
4-fluoro-2-[5-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenol undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include palladium catalysts for coupling reactions and various oxidizing or reducing agents for redox reactions .
Scientific Research Applications
4-fluoro-2-[5-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenol has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-fluoro-2-[5-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenol involves its interaction with molecular targets and pathways within biological systems. The compound can bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
4-fluoro-2-[5-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenol can be compared with other similar compounds, such as:
5-fluoro-2-(1-p-tolyl-1H-pyrazol-5-yl)phenol: This compound shares a similar structure but differs in the position of the fluorine atom and the pyrazole ring.
Indole derivatives: These compounds also contain aromatic rings and are known for their diverse biological activities.
Properties
IUPAC Name |
4-fluoro-2-[5-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15FN2O/c1-10-2-4-11(5-3-10)14-9-15(19-18-14)13-8-12(17)6-7-16(13)20/h2-8,14,18,20H,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AECRITSRDVIBIN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2CC(=NN2)C3=C(C=CC(=C3)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15FN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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